molecular formula C26H18F4N6O2S2 B2872320 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide CAS No. 391899-60-8

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B2872320
CAS No.: 391899-60-8
M. Wt: 586.58
InChI Key: QLCZXIRGEZQFFK-UHFFFAOYSA-N
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Description

The compound of interest is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group. A thioether linker (-S-) connects the triazole to a 2-oxoethyl group bearing a benzo[d]thiazol-2-ylamino moiety. The triazole’s methyl group is further functionalized with a 2-fluorobenzamide.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F4N6O2S2/c27-18-9-2-1-8-17(18)23(38)31-13-21-34-35-25(36(21)16-7-5-6-15(12-16)26(28,29)30)39-14-22(37)33-24-32-19-10-3-4-11-20(19)40-24/h1-12H,13-14H2,(H,31,38)(H,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCZXIRGEZQFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC5=CC=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F4N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound characterized by its diverse functional groups, including a benzo[d]thiazole moiety and a 1,2,4-triazole ring. These structural features suggest significant potential for biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C25H22N6O3S2C_{25}H_{22}N_{6}O_{3}S_{2}, with a molecular weight of 518.61 g/mol. The presence of various functional groups enhances its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer properties. The triazole and thiazole moieties are known for their contributions to bioactivity against various pathogens and cancer cell lines.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. The benzo[d]thiazole and triazole rings are known to enhance bioactivity against a range of pathogens. For instance, compounds featuring similar structures have demonstrated effective inhibition of bacterial growth and fungal infections .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of triazoles can inhibit the proliferation of cancer cells effectively . In particular, the incorporation of the benzo[d]thiazole moiety has been linked to enhanced anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential effectiveness against bacteria and fungi.
AnticancerCytotoxic effects observed in various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of compounds related to this compound, researchers found that specific derivatives exhibited IC50 values lower than established anticancer drugs like doxorubicin . This suggests strong potential for further development as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have indicated that this compound interacts effectively with key biological targets involved in cancer progression. The binding affinity observed in these studies points towards its potential as a therapeutic agent .

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of Intermediate Compounds : Initial reactions involving benzo[d]thiazole derivatives.
  • Coupling Reactions : Final coupling with benzamide derivatives under controlled conditions.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Compound ID / Source Core Structure Key Substituents/Functional Groups Notable Features
Target Compound 1,2,4-Triazole - 3-(Trifluoromethyl)phenyl
- Thioether-linked benzo[d]thiazol-2-ylamino
- 2-fluorobenzamide
Combines fluorinated aryl, thioether, and benzothiazole-amino motifs.
Compound 8a 1,3,4-Thiadiazole - 5-Acetyl-6-methylpyridin-2-yl
- Benzoylimino group
Dual carbonyl groups (IR: 1679, 1605 cm⁻¹) and pyridine substitution.
Compounds 7–9 1,2,4-Triazole - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
Sulfonylphenyl and difluorophenyl groups; thione tautomerism confirmed by IR.
Compound 7b Thiadiazole - 4-Methyl-2-phenylthiazole-5-carbonyl
- Phenylhydrazinecarbothioamide
Anticancer activity (IC₅₀ = 1.61 µg/mL against HepG-2).
851988-47-1 Benzo[d]thiazole - 4,6-Difluorobenzo[d]thiazol-2-yl
- 2,3-Dihydrobenzo[b][1,4]dioxine carbohydrazide
Difluorinated benzothiazole with a carbohydrazide linker.

Key Observations :

  • Triazole vs. Thiadiazole Cores : The target compound’s 1,2,4-triazole core (common in kinase inhibitors ) contrasts with thiadiazole derivatives (e.g., 8a ), which exhibit distinct electronic properties due to sulfur incorporation.
  • Fluorinated Groups : The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and metabolic stability, similar to the 2,4-difluorophenyl group in compounds 7–9 .
  • Thioether Linkers : The thioether (-S-) in the target compound is analogous to sulfur-containing linkers in 8a and 851988-47-1 , which may influence redox activity or metal chelation.

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